

Application Notes and Protocols: 2-Methylbenzamide Oxime in Organic Synthesis

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Compound of Interest

Compound Name: 2-methyl Benzamideoxime

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-methylbenzamide oxime as a versatile reagent in organic synthesis, with a focus on its application in the preparation of heterocyclic compounds of interest in medicinal chemistry and drug development. Detailed experimental protocols and reaction parameters are provided to facilitate its use in the laboratory.

Introduction

2-Methylbenzamide oxime is a valuable synthetic intermediate belonging to the class of amidoximes. Amidoximes are crucial building blocks in the synthesis of various nitrogen- and oxygen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents. [1][2] The presence of the oxime functionality allows for a variety of chemical transformations, including cyclization and condensation reactions, making it a key precursor for the synthesis of 1,2,4-oxadiazoles and quinazolines, among other heterocyclic systems.[1][3] These heterocyclic cores are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6]

Synthesis of 2-Methylbenzamide Oxime

2-Methylbenzamide oxime can be readily synthesized from the corresponding nitrile, 2-methylbenzonitrile, by reaction with hydroxylamine. Several methods have been reported for

the synthesis of oximes, with variations in reaction conditions and catalysts. Below are two common protocols.

Protocol 1: Conventional Synthesis from Nitrile

This method involves the reaction of 2-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol:

- To a solution of 2-methylbenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq).
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-methylbenzamide oxime as a solid.

Table 1: Representative Data for the Synthesis of Benzamide Oximes from Nitriles

Entry	Nitrile	Base	Solvent	Time (h)	Yield (%)	Reference
1	Benzonitrile	Sodium Carbonate	Ethanol	5	85	[1]
2	4-Nitrobenzonitrile	Pyridine	Ethanol	6	90	[1]
3	2-Hydroxybenzonitrile	Sodium Methoxide	Ethanol	18	-	[7]

Protocol 2: Ultrasound-Assisted Synthesis

Ultrasound irradiation can accelerate the reaction, often leading to higher yields and shorter reaction times.

Experimental Protocol:

- In a beaker, dissolve 2-methylbenzaldehyde (1.0 eq) in a water-ethanol mixture.
- Add hydroxylamine hydrochloride (1.5 eq).
- Immerse the beaker in an ultrasonic bath at approximately 60 °C.
- Add a 10% aqueous solution of potassium carbonate dropwise to adjust the pH to ~10 while sonicating.
- Continue sonication for the time specified in the table below, or until TLC indicates completion of the reaction.
- Filter the resulting precipitate, wash with water, and air-dry to obtain 2-methylbenzamide oxime.

Table 2: Ultrasound-Assisted Synthesis of Oximes

Entry	Carbonyl Compound	Solvent	Time (min)	Yield (%)	Reference
1	Benzaldehyde	Water/Ethanol	1	95	[8]
2	Acetophenone	Water/Ethanol	15	81	[8]

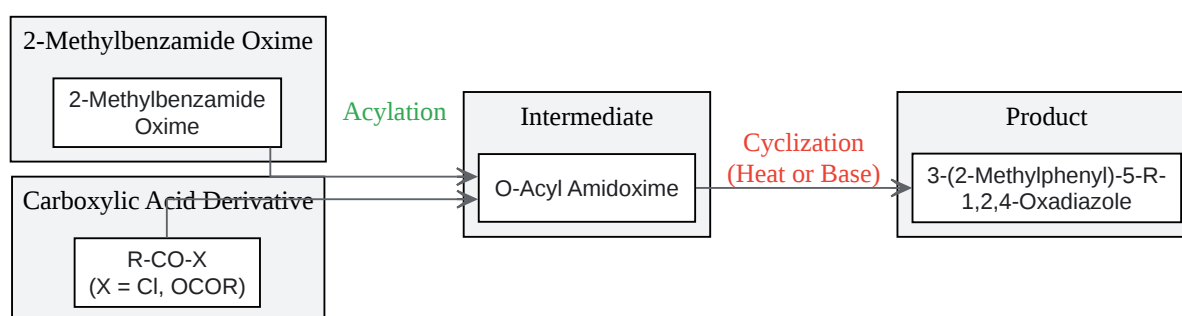
Applications in Heterocyclic Synthesis

2-Methylbenzamide oxime is a key precursor for the synthesis of various five- and six-membered nitrogen-containing heterocycles.

Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are an important class of heterocyclic compounds with a wide range of pharmacological activities.[2][5] They are commonly synthesized by the cyclization of an O-acyl amidoxime intermediate, which can be formed in situ from an amidoxime and a carboxylic acid derivative.

Reaction Scheme:



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Caption: Synthesis of 1,2,4-Oxadiazoles.

Experimental Protocol:

- To a solution of 2-methylbenzamide oxime (1.0 eq) in a suitable solvent such as pyridine or DMF, add the desired acyl chloride or anhydride (1.1 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Heat the reaction mixture to 80-100 °C to effect cyclization, monitoring by TLC.
- After completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel.

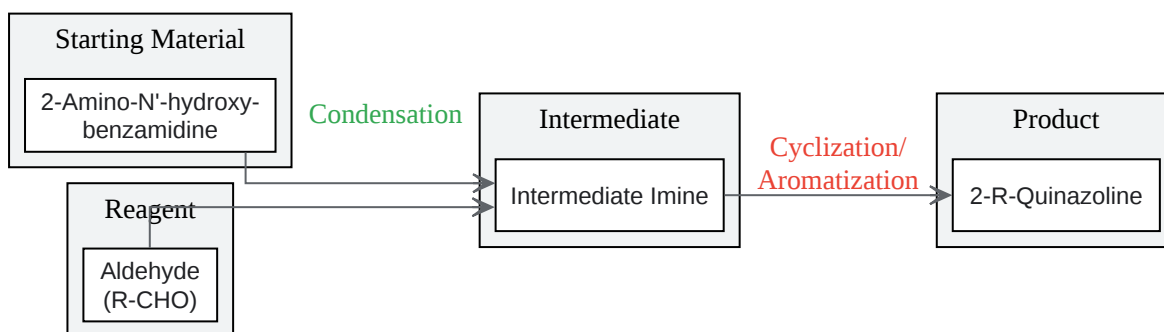
Table 3: Synthesis of 1,2,4-Oxadiazoles from Amidoximes

Entry	Amidoxime	Acylating Agent	Conditions	Yield (%)	Reference
1	Benzamidoxime	Benzoyl Chloride	Pyridine, rt, then 100°C	75-85	[1][2]
2	4-Methoxybenzamidoxime	Acetic Anhydride	Pyridine, rt, then reflux	80-90	[1][2]
3	Amidoxime	Carboxylic Acid	Vilsmeier reagent, MeCN, 80°C	61-93	[2]

Synthesis of Quinazolines

Quinazoline derivatives are another important class of N-heterocycles with diverse biological activities.[3][9] One synthetic route involves the reaction of O-phenyl oximes with aldehydes.

Reaction Scheme:



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Caption: Synthesis of Quinazolines.

Experimental Protocol (Microwave-Assisted):

- In a microwave vial, combine the O-phenyl oxime derived from 2-aminobenzaldehyde (1.0 eq), an aldehyde (1.2 eq), and ZnCl₂ (0.2 eq) in toluene.
- Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 150 °C for 20 minutes).
- After cooling, dilute the reaction mixture with an organic solvent and wash with water.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography.

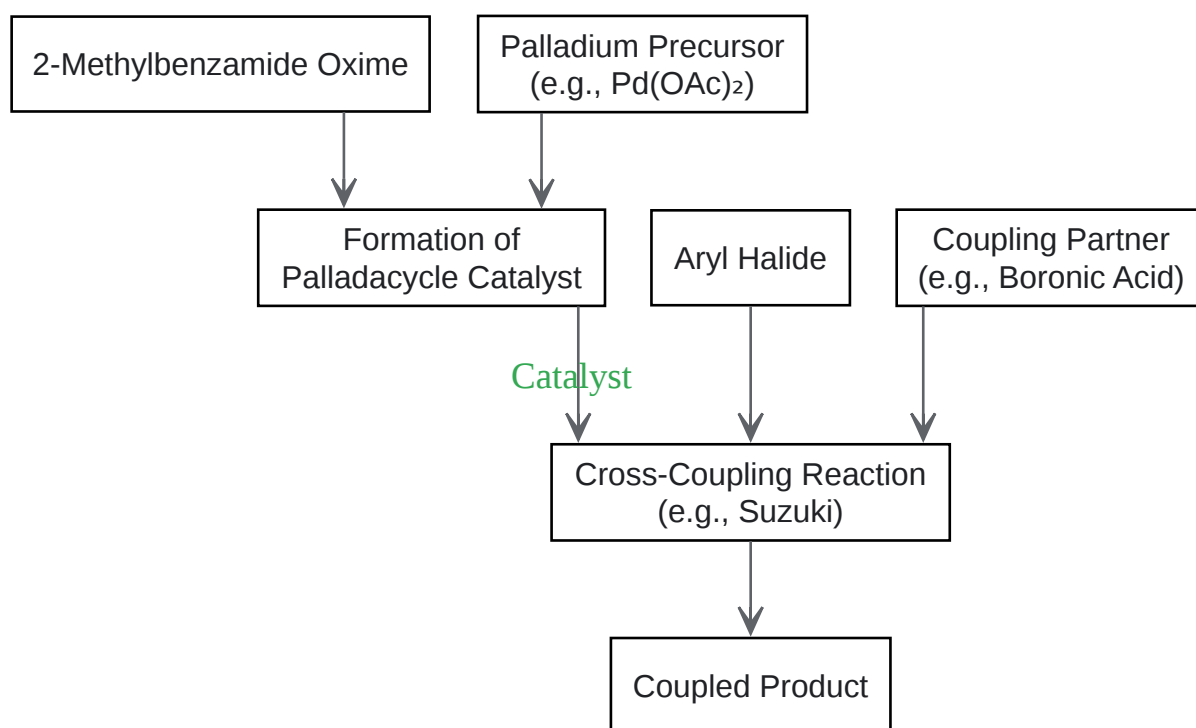
Table 4: Microwave-Assisted Synthesis of Quinazolines

Entry	O-Phenyl Oxime	Aldehyde	Conditions	Yield (%)	Reference
1	2-(Aminoaryl)alkanone O-phenyl oxime	Benzaldehyde	Toluene, ZnCl ₂ , MW, 150°C, 20 min	71-91	[3]
2	2-(Aminoaryl)alkanone O-phenyl oxime	4-Chlorobenzaldehyde	Toluene, ZnCl ₂ , MW, 150°C, 20 min	85	[3]

Use as a Ligand in Transition Metal Catalysis

Oxime functionalities can act as ligands for transition metals, and palladacycles derived from oximes have shown high catalytic activity in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[10] While specific data for 2-methylbenzamide oxime as a ligand is limited, the general principle suggests its potential in forming catalytically active metal complexes.

Workflow for Catalyst Application:



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Caption: Ligand Application Workflow.

Biological Significance and Drug Development

The heterocyclic scaffolds synthesized from 2-methylbenzamide oxime are of significant interest to drug development professionals. 1,2,4-Oxadiazoles are known bioisosteres for esters and amides and are found in a variety of clinically evaluated compounds.[2]

Quinazolines are also a well-established privileged structure in medicinal chemistry, with numerous derivatives approved as drugs.[9] The 2-methylphenyl substituent can provide favorable steric and electronic properties, potentially influencing the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. Further derivatization of these core structures allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety Information

2-Methylbenzamide oxime is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[11] Appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific laboratory conditions. Always consult relevant safety data sheets (SDS) before handling any chemicals.

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